molecular formula C24H23N3O2S2 B2841103 N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-33-9

N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2841103
CAS No.: 1291838-33-9
M. Wt: 449.59
InChI Key: TVSZRARQLACJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

A study by Gangjee et al. (2008) discovered that derivatives of the compound act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential in cancer therapy. The classical analogue showed significant inhibitory activity against both enzymes, suggesting the compound's scaffold is conducive to dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Insights

Research by Subasri et al. (2016) on similar compounds highlighted the folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation. This provides insights into the molecular structure, which could be crucial for designing drugs with specific target interactions (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized novel 4-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines. This suggests the compound's framework could be beneficial in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Glutaminase Inhibitors

A related study by Shukla et al. (2012) on BPTES analogs, targeting the glutaminase enzyme, revealed that certain analogs retain potency and offer improved solubility compared to BPTES. This indicates that derivatives of the compound may serve as effective glutaminase inhibitors, potentially useful in cancer treatment by targeting glutamine metabolism (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Synthesis and Evaluation Methods

Research into the synthesis, structure, and antimicrobial activity of pyrimidine-triazole derivatives by Majithiya and Bheshdadia (2022) adds another dimension to the potential applications of the compound. The study provides a foundation for synthesizing compounds with potential antimicrobial properties, broadening the scope of research into the compound's applications (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-17-10-7-9-16(3)21(17)26-20(28)14-31-24-25-18-12-13-30-22(18)23(29)27(24)19-11-6-5-8-15(19)2/h5-13H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSZRARQLACJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.